Omadacycline vs. Tigecycline: Oral Bioavailability Enables IV-to-Oral Step-Down Therapy
Omadacycline demonstrates an oral bioavailability of 34.5% under fasted conditions, enabling a 300 mg oral dose to achieve systemic exposures equivalent to a 100 mg intravenous dose. In contrast, tigecycline is only available as an intravenous formulation, lacking an oral option. This pharmacokinetic property allows omadacycline to support IV-to-oral step-down therapy and outpatient management, a clinically significant advantage over tigecycline for both patient convenience and healthcare resource utilization. [1][2]
| Evidence Dimension | Oral bioavailability and formulation availability |
|---|---|
| Target Compound Data | 34.5% oral bioavailability; available in both IV and oral formulations |
| Comparator Or Baseline | Tigecycline: 0% oral bioavailability; available only as IV formulation |
| Quantified Difference | Omadacycline offers an oral formulation; tigecycline does not. |
| Conditions | Fasted conditions (no food intake 6 h before and 4 h after dosing); healthy adult subjects |
Why This Matters
This formulation flexibility enables IV-to-oral step-down therapy, reduces hospitalization duration, and expands utility in outpatient settings, directly influencing procurement decisions for healthcare systems.
- [1] Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline. Clin Infect Dis. 2019 Aug 1;69(Suppl 1):S16–S22. doi: 10.1093/cid/ciz309. View Source
- [2] Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clin Pharmacokinet. 2020 Apr;59(4):409-425. doi: 10.1007/s40262-019-00843-4. View Source
